molecular formula C11H18F3NO3 B13089583 trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13089583
M. Wt: 269.26 g/mol
InChI Key: AAJLGQYJPDKDQX-OIBJUYFYSA-N
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Description

trans-tert-Butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1932796-99-0) is a high-purity chemical intermediate crucial for developing novel covalent inhibitors of the Hippo signaling pathway. This compound serves as a key scaffold in the synthesis of Y-shaped molecules designed to target the palmitate-binding pocket of the TEAD transcription factors . The YAP-TEAD protein-protein interaction is a promising therapeutic target for cancers driven by Hippo pathway dysregulation, such as malignant pleural mesothelioma, non-small cell lung cancer (NSCLC), and others where YAP/TAZ nuclear localization drives oncogenesis . Occupying this pocket inhibits TEAD palmitoylation, a key post-translational modification, thereby disrupting the YAP-TEAD complex formation, suppressing TEAD transcriptional activity, and inhibiting the growth of Hippo signaling-defective cancer cells . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-7-5-15(8(16)18-9(2,3)4)6-10(7,17)11(12,13)14/h7,17H,5-6H2,1-4H3/t7-,10+/m0/s1

InChI Key

AAJLGQYJPDKDQX-OIBJUYFYSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@]1(C(F)(F)F)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Typical syntheses start from substituted pyrrolidine precursors or cyclic imine intermediates bearing appropriate substituents for further functionalization.
  • The trifluoromethyl group is often introduced via nucleophilic or electrophilic trifluoromethylation reagents or by using trifluoromethylated building blocks.

Protection and Functional Group Transformations

  • The nitrogen atom is protected as a tert-butyl carbamate (Boc group) early in the synthesis to prevent side reactions.
  • Hydroxylation at the 3-position is achieved through stereoselective oxidation or nucleophilic substitution reactions.
  • Methylation at position 4 is typically introduced via alkylation or by using methyl-substituted starting materials.

Detailed Preparation Methods

Hydrogenation and Ring Closure Method (Based on Related Pyrrolidine Derivatives)

  • A closely related synthetic method for trans-tert-butyl pyrrolidine derivatives involves hydrogenation of cyano-substituted precursors with Raney nickel catalyst in alcoholic solvents (methanol or ethanol) at 20–60 °C under hydrogen pressure (around 50 psi) to achieve ring closure and reduction simultaneously.
  • This one-step hydrogenation and cyclization yields the trans-configured product with good stereoselectivity.
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography to isolate the desired trans isomer.

Two-Step Reduction and Reflux Method for Cis/Trans Isomers

  • For cis isomers, a two-step process is employed:
    • Cyano group reduction in methanol or ethanol at 20–60 °C.
    • Refluxing the intermediate in ethanol with sodium ethylate for 5 hours to induce cyclization and isomerization.
  • This method can be adapted for trans isomers by modifying reaction conditions and catalysts.

Use of Trifluoromethylated Building Blocks

  • The trifluoromethyl substituent is introduced by using trifluoromethylated pyrrolidine precursors or by trifluoromethylation reactions on suitable intermediates.
  • The tert-butyl carbamate protection is maintained throughout to stabilize the nitrogen center.

Analytical and Characterization Data

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
One-step hydrogenation & ring closure Uses Raney Ni, alcoholic solvent, H2 pressure; direct cyclization to trans isomer Efficient, good stereoselectivity Requires hydrogenation setup
Two-step reduction & reflux Cyano reduction followed by reflux with sodium ethylate; produces cis and trans isomers Allows control over isomer formation Longer reaction time, multiple steps
Trifluoromethylated building blocks Use of CF3-substituted precursors or trifluoromethylation reagents Direct incorporation of CF3 group Availability of CF3 precursors may limit scalability

Research Findings and Practical Considerations

  • The use of Raney nickel catalysis under mild conditions is a robust approach for achieving the trans configuration in the pyrrolidine ring.
  • The trifluoromethyl group’s electron-withdrawing nature requires careful control of reaction conditions to avoid side reactions.
  • The tert-butyl carbamate protection is stable under hydrogenation and reflux conditions, facilitating purification.
  • Industrial scalability is feasible given the use of common solvents and catalysts, as demonstrated in patent literature.
  • Future research may focus on optimizing yield and stereoselectivity by exploring alternative catalysts or solvents.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carbamate (Boc) group is a key reactive site. Acidic hydrolysis conditions typically remove this protecting group:

Reaction Conditions Outcome References
Boc deprotectionHCl (4M in dioxane), 25°CFormation of free amine pyrrolidine derivative
Trifluoroacetic acid (TFA)0°C to RT, 1–2 hoursDeprotection with >90% yield

The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency .

Hydroxyl Group Reactivity

The secondary hydroxyl group at position 3 participates in oxidation and nucleophilic substitution:

Reaction Type Reagents/Conditions Products Notes
OxidationJones reagent (CrO₃/H₂SO₄)Ketone formationLimited by steric hindrance
Mitsunobu reactionDIAD, PPh₃, nucleophileSubstituted ethers/thioethersStereochemistry retention
TosylationTsCl, pyridineTosylate intermediateFacilitates SN2 reactions

Trifluoromethyl Group Effects

The -CF₃ group exerts strong electronic effects, directing electrophilic attacks and stabilizing transition states:

Process Impact Example Reactions
Electrophilic substitutionMeta-directing in aromatic systemsNitration, sulfonation (hypothetical)
Radical stabilizationEnhanced stability in radical intermediatesPolymerization inhibitors (theoretical)

Ring-Opening Reactions

The pyrrolidine ring undergoes strain-induced cleavage under specific conditions:

Reagent Conditions Product
H₂O/H⁺ (acidic hydrolysis)Reflux, 12 hoursLinear amino alcohol derivatives
LiAlH₄Anhydrous THF, 0°CReduced ring-opened structures

Stereochemical Considerations

The trans configuration of substituents influences reaction pathways:

  • Diastereoselectivity : Reactions at C3 and C4 favor retention of trans geometry due to steric and electronic factors .

  • Chiral Catalysis : Asymmetric hydrogenation could theoretically access enantiopure intermediates for pharmaceutical use .

Unresolved Challenges and Research Gaps

  • Catalytic Asymmetric Synthesis : No reported methods for enantioselective functionalization.

  • Thermal Stability : Decomposition pathways above 150°C remain uncharacterized .

Scientific Research Applications

Medicinal Chemistry

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate has shown promise in the development of pharmaceuticals due to its structural features that may influence biological activity.

Antiviral Properties

Research indicates that compounds with trifluoromethyl groups can enhance the potency of antiviral agents by improving their metabolic stability and bioavailability. Studies are ongoing to evaluate its efficacy against various viral targets.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. Preliminary studies suggest potential benefits in treating neurodegenerative diseases by modulating neurotransmitter activity.

Agrochemicals

The unique chemical structure of this compound also positions it as a potential agrochemical agent.

Herbicide Development

Research into herbicides has identified this compound as a possible lead for developing selective herbicides that target specific plant metabolism pathways without affecting crop yield.

Insect Repellents

The trifluoromethyl group is known to enhance the insecticidal properties of certain compounds. Ongoing studies aim to assess its effectiveness as an insect repellent in agricultural settings.

Material Science

In addition to its applications in medicinal and agricultural fields, this compound is being evaluated for use in material science.

Polymer Chemistry

The compound's functional groups can be utilized to create polymers with specific properties, such as increased thermal stability and chemical resistance. Research is focused on synthesizing new polymeric materials that incorporate this compound.

Coatings and Adhesives

Due to its favorable chemical properties, it may serve as a component in advanced coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPubChemPotential antiviral activity; ongoing research on neurological applications
AgrochemicalsChemicalBookIdentified as a candidate for selective herbicides; potential insect repellent properties
Material ScienceLabChemInvestigated for use in polymer synthesis; potential applications in coatings

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Research Findings and Trends

  • Patent Activity : The target compound is prominently featured in EP 4,374,877 A2 (2024) for synthesizing spirocyclic carboxamides, highlighting its role in modern drug discovery .
  • Market Availability : High-purity (>95%) derivatives like tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate (EN300-384413) are marketed for specialized medicinal chemistry applications .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Synthesis Challenges : Steric hindrance from the tert-butyl and trifluoromethyl groups complicates nucleophilic substitution or condensation reactions. Competing side reactions (e.g., epimerization) may occur due to the hydroxyl group’s acidity.
  • Optimization Strategies :

  • Use bulky bases (e.g., LiHMDS) to minimize side reactions during deprotonation steps .
  • Employ polar aprotic solvents (e.g., THF or DMF) under inert atmospheres to stabilize intermediates .
  • Monitor reaction progress via LCMS (e.g., m/z 771 [M+H]+ detection) and HPLC (retention time ~1.30 minutes) to ensure regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Primary Techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry (e.g., trans-configuration) and substitution patterns. 19F^{19}\text{F} NMR quantifies trifluoromethyl group integrity .
  • Mass Spectrometry : HRMS or ESI-MS to verify molecular weight (e.g., m/z 727 [M+H]+ observed in LCMS) .
    • Data Contradictions :
  • Rotamers from hindered rotation (e.g., tert-butyl group) may split NMR signals. Use variable-temperature NMR or DFT calculations to resolve ambiguities .
  • Confirm purity via reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) to distinguish degradation products .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence its reactivity in downstream applications?

  • Mechanistic Insights :

  • The trans-configuration creates a rigid scaffold, enhancing selectivity in coupling reactions (e.g., Mitsunobu reactions for etherification) .
  • The hydroxyl group’s axial/equatorial position affects hydrogen-bonding interactions in catalysis or receptor binding .
    • Experimental Validation :
  • Compare reaction outcomes with cis/trans analogs using kinetic studies (e.g., kobsk_{\text{obs}} measurements) to quantify steric/electronic effects .

Q. What strategies are effective for resolving racemic mixtures of this compound during asymmetric synthesis?

  • Chiral Resolution Methods :

  • Enzymatic resolution using lipases or esterases to hydrolyze specific enantiomers .
  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .
    • Stereochemical Analysis :
  • X-ray crystallography (e.g., SHELX refinement) to confirm absolute configuration .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to assess hydrolysis susceptibility of the tert-butyl ester or trifluoromethyl groups .
  • Molecular dynamics simulations (e.g., AMBER) model conformational stability in aqueous/organic solvents .
    • Experimental Validation :
  • Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LCMS to detect degradation pathways .

Critical Analysis of Contradictions

  • Stereochemical Assignments : Patent data report trans-configuration via LCMS and crystallography, but NMR alone may fail to distinguish cis/trans isomers without NOESY correlations .
  • Reaction Yields : Example 405 achieved 31% yield in a coupling reaction, suggesting inherent inefficiencies. Competing pathways (e.g., elimination) necessitate optimization of stoichiometry and catalysts.

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